CNX-500

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

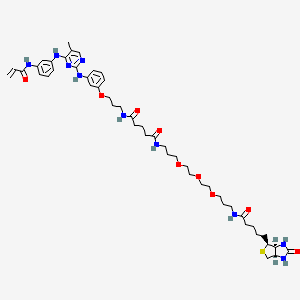

CNX-500 is a compound that acts as a probe comprising a covalent Bruton’s tyrosine kinase inhibitor chemically linked to biotin. It exhibits significant inhibitory activity against Bruton’s tyrosine kinase with an IC50 value of 0.5 nM. Additionally, this compound has low inhibitory effects on kinase epidermal growth factor receptor and upstream Src-family kinases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CNX-500 is synthesized by chemically linking a covalent Bruton’s tyrosine kinase inhibitor (CC-292) to biotin. The synthesis involves multiple steps, including the preparation of the Bruton’s tyrosine kinase inhibitor and its subsequent conjugation with biotin under specific reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

CNX-500 undergoes various chemical reactions, including:

Covalent Bond Formation: This compound forms covalent bonds with Bruton’s tyrosine kinase, which is crucial for its inhibitory activity

Substitution Reactions: The compound can participate in substitution reactions, particularly involving the biotin moiety

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis and reactions of this compound include biotin, Bruton’s tyrosine kinase inhibitor (CC-292), and various solvents such as dimethyl sulfoxide

Conditions: The reactions typically occur under controlled temperature and pH conditions to ensure the stability and activity of the compound

Major Products

The major product formed from the reactions involving this compound is the covalent complex with Bruton’s tyrosine kinase, which is essential for its biological activity .

Wissenschaftliche Forschungsanwendungen

CNX-500 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the activity and inhibition of Bruton’s tyrosine kinase in various chemical assays

Biology: Employed in biological studies to investigate the role of Bruton’s tyrosine kinase in cellular signaling pathways

Medicine: Utilized in medical research to explore potential therapeutic applications in diseases such as chronic lymphocytic leukemia and rheumatoid arthritis

Industry: Applied in the development of diagnostic tools and assays for detecting Bruton’s tyrosine kinase activity

Wirkmechanismus

CNX-500 exerts its effects by forming a covalent bond with Bruton’s tyrosine kinase, thereby inhibiting its activity. The molecular targets involved include Bruton’s tyrosine kinase, epidermal growth factor receptor, and upstream Src-family kinases such as Syk and Lyn. The inhibition of Bruton’s tyrosine kinase disrupts the B cell receptor signaling pathway, which is crucial for the proliferation and survival of B cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CC-292: A covalent Bruton’s tyrosine kinase inhibitor that is chemically linked to biotin in CNX-500

Ibrutinib: Another Bruton’s tyrosine kinase inhibitor with a different chemical structure and mechanism of action

Uniqueness

This compound is unique due to its covalent linkage to biotin, which enhances its ability to form stable complexes with Bruton’s tyrosine kinase. This property makes it a valuable tool for studying the inhibition of Bruton’s tyrosine kinase in various research applications .

Eigenschaften

IUPAC Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68N10O9S/c1-3-41(59)53-35-12-6-13-36(30-35)54-46-34(2)32-52-47(58-46)55-37-14-7-15-38(31-37)67-25-11-22-51-44(62)19-8-18-43(61)50-21-10-24-65-27-29-66-28-26-64-23-9-20-49-42(60)17-5-4-16-40-45-39(33-68-40)56-48(63)57-45/h3,6-7,12-15,30-32,39-40,45H,1,4-5,8-11,16-29,33H2,2H3,(H,49,60)(H,50,61)(H,51,62)(H,53,59)(H2,56,57,63)(H2,52,54,55,58)/t39-,40-,45-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOPEFHTOFMNSD-IAWMPOBQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C=C)NC3=CC(=CC=C3)OCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68N10O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2929988.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide](/img/structure/B2929992.png)

![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)

![3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2930004.png)

![(3,4-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2930008.png)